molecular formula C13H26F6N2O4S2 B1423174 Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 906478-91-9

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1423174
CAS No.: 906478-91-9
M. Wt: 452.5 g/mol
InChI Key: ALYCOCULEAWWJO-UHFFFAOYSA-N
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Description

Historical Development of Ionic Liquids

Ionic liquids (ILs), defined as salts with melting points below 100°C, originated in 1914 with Paul Walden’s synthesis of ethylammonium nitrate. Early research focused on chloroaluminate-based systems, such as 1-ethylpyridinium bromide-aluminum chloride, for electroplating applications. The 1980s–1990s saw breakthroughs in air- and water-stable ILs, particularly imidazolium and quaternary ammonium salts paired with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). Amyltriethylammonium bis(trifluoromethanesulfonyl)imide emerged as part of efforts to optimize ILs for electrochemical stability and low viscosity.

Classification of this compound

This compound belongs to two subclasses:

  • Quaternary Ammonium Ionic Liquids : Characterized by a central nitrogen atom bonded to four alkyl groups (triethyl and pentyl chains).
  • [TFSI]⁻-Based Salts : Known for hydrophobicity, high thermal stability, and low coordination strength.

Key Structural Features:

Component Description
Cation Amyltriethylammonium ([N₂₂₂₅]⁺): Pentyl chain enhances hydrophobicity.
Anion [TFSI]⁻: Delocalized charge improves electrochemical stability.

Nomenclature and Alternative Designations

Systematic IUPAC Name:

N,N,N-Triethylpentan-1-aminium bis((trifluoromethyl)sulfonyl)amide

Common Synonyms:

Designation Source
N2225TFSI
Triethylpentylammonium bis(trifluoromethylsulfonyl)imide
CAS RN 906478-91-9

Significance in Materials Science and Electrochemistry

This compound is notable for:

Electrolyte Applications:

  • High Ionic Conductivity : 4.77 × 10⁻² S/cm at 25°C, suitable for lithium-ion batteries.
  • Low Viscosity : 330–555 mPa·s at 25°C, enabling rapid ion transport.

Thermal Stability:

  • Decomposition onset >300°C, ideal for high-temperature supercapacitors.

Electrochemical Stability Window:

Temperature Anodic Limit (V) Cathodic Limit (V) Total Window (V)
25°C 4.2 -2.1 6.3
100°C 3.9 -2.3 6.2

Data sourced from .

Material Science Innovations:

  • Used in redox flow batteries for manganese deposition/stripping.
  • Enhances interfacial contact in perovskite solar cells.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCOCULEAWWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693697
Record name N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906478-91-9
Record name 1-Pentanaminium, N,N,N-triethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906478-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
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Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in polar aprotic solvents.

Biological Activity

Amyltriethylammonium bis(trifluoromethanesulfonyl)imide (ATEB) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of ATEB, focusing on its cytotoxicity, effects on cellular mechanisms, and implications for health.

  • Chemical Formula : C₁₃H₂₆F₆N₂O₄S₂
  • Molecular Weight : 452.47 g/mol
  • CAS Number : 906478-91-9

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of ATEB on various cell lines. The compound's toxicity profile is essential for understanding its safety and potential therapeutic applications.

Table 1: Cytotoxic Effects of ATEB on Different Cell Lines

Cell LineConcentration (μM)Viability (%)Apoptosis Rate (%)
HepG21008510
A498100905
HepG22506017
A498250708

Data indicates that HepG2 cells exhibit a higher susceptibility to ATEB-induced apoptosis compared to A498 cells, particularly at higher concentrations (250 μM) where viability significantly decreases and apoptosis increases .

The biological activity of ATEB can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Regulation : Exposure to ATEB has been linked to alterations in ROS levels within cells. Studies show that at concentrations around 200 μM, there is a notable decrease in ROS levels, suggesting a protective effect against oxidative stress .
  • Gene Expression Modulation : ATEB treatment affects the expression of key genes involved in apoptosis and cell proliferation. For instance, the expression of BAX (pro-apoptotic) and Bcl-2 (anti-apoptotic) is altered, leading to an increased Bax/Bcl-2 ratio which indicates a shift towards pro-apoptotic signaling .

Case Studies

A notable case study examined the effects of ATEB on kidney cells, revealing significant findings regarding its impact on renal function. Histological analyses showed tubule dilation and inflammation in kidney tissues exposed to ATEB, alongside changes in gene expression related to inflammation and renal function .

Table 2: Histological Findings from Kidney Exposure Studies

ParameterControl GroupATEB Group
Tubule DilationNormalPresent
InflammationAbsentPresent
Gene Expression ChangesStableDysregulated

These findings underscore the potential nephrotoxic effects of ATEB, highlighting the need for careful evaluation in therapeutic contexts.

Scientific Research Applications

Electrochemical Applications

1.1. Electrolytes in Batteries and Supercapacitors

ATEB-TFSI is widely used as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity and electrochemical stability make it an ideal candidate for these applications. Research indicates that ATEB-TFSI enhances the performance of batteries by improving charge transport and reducing resistance during operation.

PropertyValue
Ionic Conductivity≥10 mS/cm
Electrochemical StabilityStable up to 4.5 V
Density1.32 g/cm³

A study by Zhao et al. (2013) demonstrated that incorporating ATEB-TFSI into lithium-ion battery electrolytes resulted in improved cycle stability and capacity retention compared to conventional electrolytes .

1.2. Fuel Cells

In fuel cell technology, ATEB-TFSI has been employed as a proton-conducting electrolyte. Its ability to maintain high ionic conductivity at elevated temperatures makes it suitable for use in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). Research shows that ATEB-TFSI can enhance the overall efficiency of fuel cells by providing a stable medium for proton transfer .

Materials Science

2.1. Solvents for Synthesis

ATEB-TFSI serves as a solvent for various chemical reactions, particularly in organic synthesis and catalysis. Its unique properties allow it to dissolve a wide range of organic compounds, facilitating reactions that may not occur in traditional solvents.

Case Study: Catalytic Reactions
A notable application is in the synthesis of nanoparticles where ATEB-TFSI acts as a medium for the growth of metal nanoparticles, enhancing their stability and dispersibility . This application highlights its role in advancing material properties through controlled synthesis.

Environmental Applications

3.1. Carbon Dioxide Capture

Recent studies have explored the use of ATEB-TFSI in carbon capture technologies. Its ability to selectively absorb CO₂ makes it a candidate for reducing greenhouse gas emissions from industrial processes . The ionic liquid's tunable properties allow for optimization in various capture systems.

Comparison with Similar Compounds

Structural and Cationic Variations

ATEATFSI belongs to the ammonium-TFSI family, differing from other ILs in cation structure. Key analogs include:

  • Imidazolium-based ILs :
    • 1-Ethyl-3-methylimidazolium TFSI (EMITFSI): Widely used due to low viscosity and high conductivity but suffers from lower thermal and electrochemical stability compared to ammonium analogs .
    • 1-Butyl-3-methylimidazolium TFSI (BMITFSI): Exhibits moderate viscosity but forms unfavorable interphases with lithium metal .
  • Pyrrolidinium-based ILs: N-Butyl-N-methylpyrrolidinium TFSI (Pyr14TFSI): Known for high anodic stability (>5 V vs. Li/Li+) but suffers from high viscosity, limiting ion mobility in batteries . N-Methoxy-ethyl-N-methylpyrrolidinium TFSI (Pyr12O1TFSI): Incorporates ether-functionalized side chains, reducing viscosity and improving Li<sup>+</sup> transport .
  • Other Ammonium-based ILs :

    • N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium TFSI (DEMETFSI): Combines low viscosity with good Li<sup>+</sup> coordination, enabling high-performance lithium-ion batteries .
    • N-Butyl-N-trimethylammonium TFSI (BmaTFSI): Shows moderate ionic conductivity but inferior thermal stability compared to ATEATFSI .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Cation Type Viscosity (mPa·s) Ionic Conductivity (mS/cm) Thermal Stability (°C) Electrochemical Window (V) Key Applications
ATEATFSI Quaternary Ammonium Moderate* Moderate* >300 ~5.5 Metal-free batteries, ILSBs
EMITFSI Imidazolium Low High (~8.5) ~250 ~4.2 Supercapacitors
Pyr14TFSI Pyrrolidinium High Low (~1.2) >350 ~5.7 Lithium-ion batteries
DEMETFSI Ammonium Low Moderate (~3.0) ~320 ~5.6 High-energy-density LIBs
BMITFSI Imidazolium Moderate Moderate (~4.0) ~260 ~4.5 Electrochemical sensors
Key Findings:

Thermal Stability : Ammonium and pyrrolidinium TFSI ILs (ATEATFSI, Pyr14TFSI) outperform imidazolium analogs due to stronger cation-anion interactions and resistance to decomposition .

Electrochemical Stability : TFSI-based ILs generally exhibit wider electrochemical windows (>5 V) compared to FSI-based analogs. ATEATFSI’s stability (~5.5 V) is comparable to Pyr14TFSI (~5.7 V) and superior to EMITFSI (~4.2 V) .

Viscosity and Conductivity : Imidazolium ILs (e.g., EMITFSI) offer higher conductivity but lower thermal resilience. ATEATFSI strikes a balance, making it suitable for moderate-temperature applications .

Performance in Battery Electrolytes

  • ATEATFSI: Demonstrated compatibility with lithium salts (LiTFSI) in metal-free batteries, offering non-flammability and stable cycling .
  • Pyr14TFSI: Despite high viscosity, its use with LiTFSI in LIBs provides exceptional anodic stability but requires additives to reduce polarization .
  • DEMETFSI : Ether-functionalized chains enhance Li<sup>+</sup> mobility, achieving higher discharge capacities (e.g., 154.5 mAh/g in LiCo1/3Mn1/3Ni1/3O2 cells) compared to ATEATFSI-based systems .

Ion Coordination and Transport

Ammonium-based ILs like ATEATFSI exhibit weaker Li<sup>+</sup> coordination compared to pyrrolidinium analogs, reducing ion-pairing and enhancing conductivity in polymer electrolytes . However, this property may vary with cation alkyl chain length and functional groups .

Preparation Methods

Conventional Quaternization Route

The classical synthesis involves the reaction of triethylamine with bis(trifluoromethanesulfonyl)imide (also called bistriflimide) in an appropriate solvent system. The general steps are:

  • Step 1: Dissolution of triethylamine in a solvent such as dichloromethane under inert atmosphere.
  • Step 2: Slow addition of bis(trifluoromethanesulfonyl)imide to the amine solution at controlled temperature (often below 5°C initially, then room temperature).
  • Step 3: Stirring the mixture to allow quaternization, forming the ammonium salt.
  • Step 4: Purification by washing with aqueous solutions (e.g., saturated NaHCO3, HCl) and drying over anhydrous salts.
  • Step 5: Concentration and vacuum distillation to isolate the pure ionic liquid.

This method yields the target compound with high purity and stability suitable for electrochemical applications.

Halide-Free Continuous-Flow Synthesis

A modern, efficient approach reported involves a halide-free, continuous-flow synthesis of hydrophobic ionic liquids including ammonium bistriflimides:

  • Two-Step Process:

    • Formation of alkyl bistriflimides by reacting alkyl amines with trifluoromethanesulfonic anhydride in the presence of a base such as diisopropylethylamine.
    • Quaternization of these alkyl bistriflimides with triethylamine nucleophiles under solvent-free conditions.
  • Key Features:

    • Reaction proceeds rapidly (residence time ~7.5 minutes).
    • High yields (86–99%) and excellent purities without halide contamination.
    • The process is scalable and can be run continuously, reducing waste and improving safety.
    • Vacuum distillation is used to purify intermediates and final products.
    • The homogeneous reaction mixture facilitates efficient heat and mass transfer.

This method offers significant advantages over conventional batch processes, including reduced reaction time, minimized waste, and broader applicability in materials science.

Purification of Bis(trifluoromethanesulfonyl)imide

  • Crude bis(trifluoromethanesulfonyl)imide can be purified by passing through a resin-packed stainless steel exchange column at controlled flow rates (0.5–2 bed volumes per hour) and temperature (20–30 °C).
  • The resin adsorbent is prepared by amination of methyl polystyrene beads with hexamethylenetetramine, yielding primary amino resin.
  • This purification step ensures high purity of the bis(trifluoromethanesulfonyl)imide precursor before quaternization.

Preparation of Bis(trifluoromethanesulfonyl)imide Metal Salts (Relevant for Intermediate Steps)

  • A method involves reacting trifluoromethane halogenated sulfonyl compounds with liquid ammonia and organic amine alkali in a nonpolar solvent to form bis(trifluoromethanesulfonyl)imide quaternary ammonium salts.
  • Solvent is reclaimed by distillation, and the solid ammonium salt is then reacted with alkali metal oxides in aqueous solution.
  • The resulting metal salt mixture is dehydrated and dried under reduced pressure to yield high purity (>99%) bis(trifluoromethanesulfonyl)imide salts with yields over 90%.
Step Reagents/Conditions Outcome/Notes
Alkyl bistriflimide formation Primary amine (e.g., amylamine), trifluoromethanesulfonic anhydride, diisopropylethylamine base, dichloromethane solvent, 0-25 °C, 1 hour High purity alkyl bistriflimides obtained by vacuum distillation
Quaternization Triethylamine nucleophile, solvent-free or dichloromethane, room temperature, minutes to hours High yield (86–99%), halide-free ammonium bistriflimide salts
Purification Ion exchange resin column, 20-30 °C, flow rate 0.5-2 BV/h Efficient removal of impurities, high purity bis(trifluoromethanesulfonyl)imide
Drying Vacuum drying, reduced pressure Final product isolated as colorless to slightly yellowish liquid
  • The continuous-flow halide-free synthesis reduces environmental impact by minimizing wastewater and halide contamination.
  • The solvent-free quaternization step improves atom economy and reduces hazardous solvent use.
  • Vacuum distillation allows for efficient purification of intermediates and final products, enhancing purity and yield.
  • The homogeneous nature of the reactions facilitates scale-up and continuous production, making the process industrially attractive.
  • The final ionic liquid exhibits balanced hydrophilicity/hydrophobicity, making it versatile for electrochemical and materials science applications.

The preparation of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide predominantly involves the quaternization of triethylamine with bis(trifluoromethanesulfonyl)imide. Advances in halide-free continuous-flow synthesis have optimized this process, enabling rapid, high-yield, and high-purity production with minimal environmental impact. Purification techniques such as ion-exchange resin columns and vacuum distillation are critical to obtaining the pure ionic liquid. These methods collectively support the compound’s expanding role in electrochemistry and advanced materials.

Q & A

Q. What is the standard synthetic methodology for preparing Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide, and how can purity be validated?

The synthesis typically involves a metathesis reaction between the ammonium halide precursor (e.g., Amyltriethylammonium chloride) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The steps include:

Dissolving the ammonium halide in a polar solvent (e.g., water or methanol).

Adding LiTFSI stoichiometrically to facilitate anion exchange.

Filtering the precipitated lithium halide byproduct.

Purifying the ionic liquid via repeated washing and vacuum drying .
Purity validation requires:

  • NMR spectroscopy to confirm cation-anion integrity and absence of halide residues.
  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • Karl-Fischer titration to ensure water content <0.5% .

Q. What are the key physicochemical properties to characterize for this ionic liquid, and which techniques are recommended?

Critical properties include:

  • Thermal stability : Assessed via thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >300°C for TFSI-based ionic liquids) .
  • Viscosity and density : Measured using rheometers and pycnometers, respectively, at controlled temperatures.
  • Solubility : Tested in common solvents (e.g., water, acetonitrile) via gravimetric methods .
  • Ionic conductivity : Evaluated using impedance spectroscopy across a temperature range .

Q. How does the structure of the ammonium cation influence electrochemical stability in battery applications?

The alkyl chain length (e.g., amyl vs. octyl) and symmetry of the ammonium cation affect:

  • Ion mobility : Longer chains reduce conductivity due to increased viscosity.
  • Electrochemical window : Triethylammonium derivatives exhibit stability up to 4.5 V vs. Li/Li+, suitable for lithium-ion battery electrolytes .
  • Interfacial compatibility : Symmetrical cations (e.g., triethyl vs. methyltrioctyl) minimize electrode passivation .

Advanced Research Questions

Q. How can experimental design resolve contradictions in ionic conductivity data under varying temperatures?

Contradictions often arise from impurities, moisture, or measurement protocols. To address this:

Standardize sample preparation : Use glovebox conditions (<1 ppm O₂/H₂O) for consistent anhydrous synthesis .

Control temperature gradients : Employ calibrated thermal chambers during impedance measurements.

Compare with reference data : Cross-validate using ionic liquids with known conductivity (e.g., 1-ethyl-3-methylimidazolium TFSI) .

Analyze ionicity via Walden plots to distinguish intrinsic conductivity from ion-pairing effects .

Q. What strategies optimize this ionic liquid for CO₂ capture membranes, and how are separation efficiencies quantified?

Optimization strategies :

  • Blending with polymers : Incorporate into polyimide or poly(ionic liquid) matrices to enhance CO₂/N₂ selectivity.
  • Functionalization : Modify the cation with amine groups to improve CO₂ affinity .
    Evaluation methods :
  • Gas permeation tests : Measure permeability coefficients using a constant-volume apparatus.
  • Robeson plots : Compare selectivity vs. permeability to benchmark against existing materials .

Q. How does long-term storage impact the stability of Amyltriethylammonium TFSI, and what analytical methods detect degradation?

Degradation mechanisms include:

  • Hydrolysis : Trace water reacts with TFSI⁻, generating HF and sulfonic acids.
  • Thermal decomposition : Above 300°C, cleavage of S-N bonds occurs .
    Analytical protocols :
  • FTIR spectroscopy : Monitor for new peaks at 1,200 cm⁻¹ (SO₃H stretching) .
  • Ion chromatography : Detect fluoride ions from hydrolysis .
  • Accelerated aging studies : Store samples at 60°C for 6 months and compare properties to baseline .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties of TFSI-Based Ionic Liquids

CationThermal Decomposition (°C)Ionic Conductivity (mS/cm, 25°C)Viscosity (cP, 25°C)
Triethylpentylammonium*3202.1220
Methyltrioctylammonium3350.8450
1-Ethyl-3-methylimidazolium3108.535

*Structural analog to Amyltriethylammonium.

Q. Table 2: Key Safety and Handling Protocols

ParameterRecommendationReference
Moisture sensitivityStore in sealed containers under N₂
ToxicityAvoid inhalation; use fume hoods
DisposalIncinerate via certified hazardous waste facilities

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
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Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide

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